N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
CAS No.: 868982-63-2
Cat. No.: VC7529342
Molecular Formula: C23H29N3O5S
Molecular Weight: 459.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868982-63-2 |
|---|---|
| Molecular Formula | C23H29N3O5S |
| Molecular Weight | 459.56 |
| IUPAC Name | N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |
| Standard InChI Key | IAIBLHRJLQCAAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has the molecular formula C<sub>23</sub>H<sub>29</sub>N<sub>3</sub>O<sub>5</sub>S and a molecular weight of 459.56 g/mol. Its IUPAC name, N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide, reflects three critical structural domains:
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Mesitylsulfonyl group: A 2,4,6-trimethylphenyl sulfonyl moiety providing steric bulk and electron-withdrawing effects.
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Oxazolidin-2-ylmethyl scaffold: A five-membered heterocyclic ring contributing to conformational rigidity.
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4-Methylbenzyl-oxalamide linkage: Enhances lipophilicity and potential membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 868982-63-2 |
| Molecular Formula | C<sub>23</sub>H<sub>29</sub>N<sub>3</sub>O<sub>5</sub>S |
| Molecular Weight | 459.56 g/mol |
| IUPAC Name | N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
| Topological Polar Surface Area | 116 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence requiring precise control of reaction conditions:
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Oxazolidine Ring Formation:
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Condensation of 2-aminoethanol derivatives with mesitylsulfonyl chloride under anhydrous conditions (0–5°C, pH 7–8).
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Yield: 68–72% after recrystallization from ethyl acetate.
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Oxalamide Coupling:
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Reaction of the oxazolidine intermediate with 4-methylbenzylamine and oxalyl chloride in dichloromethane (20–25°C, 12 h).
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Catalyzed by triethylamine (1.2 equiv), achieving 85% purity before column chromatography.
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Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Oxazolidine formation | 0–5°C, pH 7–8, 6 h | 68–72% |
| Oxalamide coupling | 20–25°C, Et<sub>3</sub>N, 12 h | 61–65% |
Purification and Scalability
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Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent.
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Crystallization: Methanol/water (4:1) yields >98% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR data (DMSO-d<sub>6</sub>, 125 MHz) reveals key structural assignments :
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Carbonyl carbons: δ 167.3 ppm (oxalamide C=O), 168.1 ppm (sulfonyl-adjacent C=O).
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Mesityl group: δ 21.4 ppm (CH<sub>3</sub>), 138.2–126.5 ppm (aromatic C).
Mass Spectrometry
High-resolution ESI-MS ([M+H]<sup>+</sup>): m/z 460.1542 (calculated 460.1539), confirming molecular weight.
Biological Activity and Mechanism
Antibacterial Action
The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, analogous to linezolid. Key interactions:
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Mesitylsulfonyl group: Blocks access to resistance-associated methyltransferases (e.g., Cfr).
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4-Methylbenzyl moiety: Enhances penetration through Gram-positive bacterial membranes.
Table 3: In Vitro Antibacterial Activity (MIC, μg/mL)
| Bacterial Strain | MIC Range |
|---|---|
| Staphylococcus aureus (MRSA) | 1–2 |
| Enterococcus faecium (VRE) | 2–4 |
Applications and Future Directions
Drug Development
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Lead Optimization: Modifications at the oxazolidine C-3 position improve pharmacokinetics.
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Combination Therapies: Synergy with β-lactams observed against Pseudomonas aeruginosa (FIC index 0.25).
Material Science
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